![molecular formula C9H11ClN4 B2754225 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride CAS No. 1779128-21-0](/img/structure/B2754225.png)
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride
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Overview
Description
“2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride” is a chemical compound with the molecular formula C9H11ClN4 . It has an average mass of 210.663 Da and a monoisotopic mass of 210.067230 Da .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which are structurally similar to the compound , has been described in the literature . The method involves the use of low-cost industrial N,N-dimethylformamide as an initial raw material, phosphorus trichloride, and acetal to prepare addition aldehyde oil . Under the catalytic effect of sodium methoxide, a pressurized reaction is performed on the addition aldehyde oil and guanidine nitrate to prepare the 2-aminopyrimidine .Molecular Structure Analysis
The molecular structure of “2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride” consists of a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group attached to the pyrazole ring . The compound also contains an amine group attached to the pyrimidine ring .Scientific Research Applications
Synthesis and Biological Activity
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride and its derivatives have been extensively researched for their potential applications in various scientific fields, particularly focusing on their synthesis and biological activity. These compounds have been recognized for their ability to serve as intermediates in the synthesis of complex molecules with significant biological activities.
Antitumor and Antimicrobial Activities : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antitumor and antimicrobial properties. For instance, substituted pyridine derivatives and bipyrazoles have been synthesized using N-arylpyrazole-containing enaminones as key intermediates. These compounds demonstrated inhibition effects on human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, highlighting their potential in cancer treatment and microbial infection control (S. Riyadh, 2011).
Inhibitors of Phosphodiesterase 1 : Another area of application is in the development of inhibitors for phosphodiesterase 1 (PDE1), which are relevant in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, leading to the identification of a clinical candidate, ITI-214. This compound showed picomolar inhibitory potency for PDE1 and demonstrated efficacy in vivo, indicating its potential for treating conditions such as schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Antiviral Activity : Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antiviral properties. Compounds synthesized from formycin showed inhibition of RNA and DNA viral replication in vitro, and one particular derivative exhibited significant in vivo activity against Semliki Forest virus infection, suggesting their utility as antiviral agents (Y. Sanghvi et al., 1991).
Chemical Synthesis
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride derivatives encompasses a wide range of chemical reactions and methodologies, contributing to the development of novel compounds with enhanced biological activities.
- Regioselective Synthesis : The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines has been explored under solvent-free conditions, showcasing the efficiency and eco-friendliness of such approaches. This method affords high yields in short reaction times, making it a valuable technique in the synthesis of these compounds for further biological evaluation (J. Quiroga et al., 2008).
Future Directions
The future directions for research on “2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride” could involve further exploration of its pharmacological effects, as well as its potential applications in medicine and other fields. Additionally, more research could be done to fully understand its synthesis and chemical reactions .
properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7;/h3-6H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFNGLNAVOQIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride |
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